4-(Cyclobutylmethoxy)-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclobutylmethoxy)-3-methylbenzaldehyde is an organic compound with a unique structure that includes a cyclobutylmethoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethoxy)-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with cyclobutylmethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Commonly used acid catalysts include sulfuric acid or hydrochloric acid, and the reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutylmethoxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-(Cyclobutylmethoxy)-3-methylbenzoic acid.
Reduction: 4-(Cyclobutylmethoxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclobutylmethoxy)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclobutylmethoxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the cyclobutylmethoxy group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclobutylmethoxy)-benzaldehyde: Lacks the methyl group on the benzene ring.
3-Methylbenzaldehyde: Lacks the cyclobutylmethoxy group.
4-Methoxy-3-methylbenzaldehyde: Contains a methoxy group instead of a cyclobutylmethoxy group.
Uniqueness
4-(Cyclobutylmethoxy)-3-methylbenzaldehyde is unique due to the presence of both the cyclobutylmethoxy and methyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
820237-05-6 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-(cyclobutylmethoxy)-3-methylbenzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-10-7-12(8-14)5-6-13(10)15-9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3 |
InChI Key |
ACVZOJHJHLMPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OCC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.